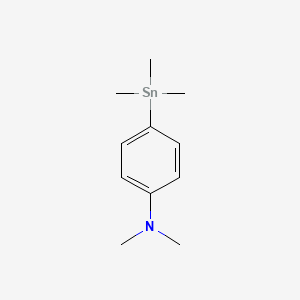

N,N-Dimethyl-4-(trimethylstannyl)aniline

Description

N,N-Dimethyl-4-(trimethylstannyl)aniline is a para-substituted aniline derivative featuring a dimethylamino group (-NMe₂) and a trimethylstannyl (-SnMe₃) substituent. This organotin compound is notable for its role in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds in synthetic organic chemistry . Its synthesis typically involves palladium-catalyzed stannylation of halogenated precursors. For instance, iododestannylation reactions using tributylstannyl intermediates have been employed to generate radioiodinated analogs like [¹²³I]IIMPY, highlighting its utility in radiopharmaceutical synthesis . The trimethylstannyl group enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitutions or cross-coupling reactions.

Propriétés

Numéro CAS |

14064-16-5 |

|---|---|

Formule moléculaire |

C11H19NSn |

Poids moléculaire |

283.98 g/mol |

Nom IUPAC |

N,N-dimethyl-4-trimethylstannylaniline |

InChI |

InChI=1S/C8H10N.3CH3.Sn/c1-9(2)8-6-4-3-5-7-8;;;;/h4-7H,1-2H3;3*1H3; |

Clé InChI |

DKBCJIWOXJXCIR-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=CC=C(C=C1)[Sn](C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(trimethylstannyl)aniline typically involves the stannylation of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the reactants and products.

Industrial Production Methods: Industrial production of N,N-Dimethyl-4-(trimethylstannyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Dimethyl-4-(trimethylstannyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding stannylated quinones.

Reduction: Reduction reactions can lead to the formation of stannylated amines.

Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Stannylated quinones.

Reduction: Stannylated amines.

Substitution: Various stannylated derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: N,N-Dimethyl-4-(trimethylstannyl)aniline is used as a precursor in the synthesis of complex organotin compounds. It serves as a building block in the preparation of stannylated polymers and materials with unique electronic properties.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce stannyl groups into peptides and proteins, which can then be used for further functionalization or as probes in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of organotin-based drugs. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and selectivity.

Industry: In the industrial sector, N,N-Dimethyl-4-(trimethylstannyl)aniline is used in the production of specialty chemicals and materials. It is also used as a catalyst in various chemical processes, including polymerization and cross-coupling reactions.

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-4-(trimethylstannyl)aniline involves the interaction of the trimethylstannyl group with various molecular targets. The stannyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in both research and therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Different Substituents

N,N-Dimethyl-4-(trimethylsilyl)aniline ():

- Substituent : Trimethylsilyl (-SiMe₃).

- Synthesis : Prepared via palladium-catalyzed coupling of 4-bromo-N,N-dimethylaniline with trimethylsilylacetylene .

- Reactivity : Unlike stannyl groups, silyl substituents are less electrophilic and are utilized in Hiyama coupling under fluoride activation. The ethynyl linkage in N,N-dimethyl-4-((trimethylsilyl)ethynyl)aniline further diversifies conjugation pathways .

- Stability : Silyl derivatives exhibit greater air and moisture stability compared to stannyl analogs .

- N,N-Dimethyl-4-nitroaniline (): Substituent: Nitro (-NO₂). Synthesis: Direct nitration of N,N-dimethylaniline. Electronic Effects: The nitro group is strongly electron-withdrawing, contrasting with the electron-donating dimethylamino group. This creates a push-pull electronic structure, making it useful in dye and pigment chemistry.

- N,N-Dimethyl-4-(1-phenyltriazolyl)aniline (): Substituent: 1,2,3-Triazole. Synthesis: Click chemistry via copper-catalyzed azide-alkyne cycloaddition.

Ortho vs. Para Stannyl Substitution

- Ortho-Substituted Analogs (): o-(Trimethylstannyl)aniline derivatives are less common due to steric hindrance between the bulky stannyl group and dimethylamino substituents. Reactivity: Ortho isomers show reduced efficiency in Stille coupling compared to para-substituted counterparts .

Reactivity in Cross-Coupling Reactions

- Stannyl Derivatives :

- Silyl Derivatives :

Optical and Electronic Properties

- Fluorescence : Triazole-substituted analogs (e.g., ) exhibit fluorescence quantum yields up to 0.068, whereas stannyl and silyl derivatives lack reported optical data .

- Electronic Effects: Stannyl and silyl groups modulate conjugation via σ-π interactions, whereas nitro groups drastically alter redox potentials .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Table 2: Electronic Effects of Substituents

| Substituent | Electronic Nature | Impact on Aromatic Ring |

|---|---|---|

| -SnMe₃ | Weakly donating | Increases electrophilicity |

| -SiMe₃ | Mildly donating | Enhances conjugation |

| -NO₂ | Strongly withdrawing | Reduces electron density |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.